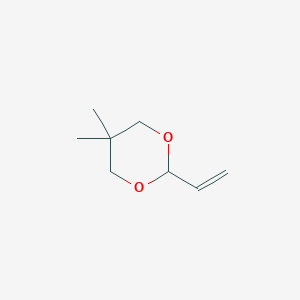
5,5-Dimethyl-2-vinyl-1,3-dioxane
Cat. No. B081020
Key on ui cas rn:
13260-75-8
M. Wt: 142.2 g/mol
InChI Key: QTKAQSUDWKTUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04703116
Procedure details


2-Ethenyl-5,5-dimethyl-1,3-dioxane was prepared by adding 15.4 g. of acrolein (9.275 mole) and 26.0 g. (0.25 mole) 2,2-dimethyl-1,3-propanediol to a 100 ml. round bottom flask equipped with magnetic stir bar and thermocouple. Hydrochloric acid (0.1 ml. 37%) was added to the reaction and the temperature dropped to about 5° C. After all of the diol was dissolved, the reaction exothermed to approximately 45° C. After the reaction was cooled to 30° C., the mixture was placed in a separatory funnel. The lower aqueous layer was removed and the organic layer simultaneously neutralized and dried with excess sodium carbonate (anhydrous). The material was filtered and distilled (Bp 40° C. at 10 mm/Hg) to give a water clear liquid.
Name
acrolein
Quantity
9.275 mol
Type
reactant
Reaction Step One



[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[CH3:5][C:6]([CH3:11])([CH2:9]O)[CH2:7][OH:8].Cl>>[CH:3]([CH:1]1[O:8][CH2:7][C:6]([CH3:11])([CH3:9])[CH2:5][O:2]1)=[CH2:4]
|
Inputs


Step One
|
Name
|
acrolein
|
|
Quantity
|
9.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
Step Two
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(CO)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 15.4 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
round bottom flask equipped with magnetic stir bar
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the temperature dropped to about 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction exothermed to approximately 45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was placed in a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower aqueous layer was removed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with excess sodium carbonate (anhydrous)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The material was filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (Bp 40° C. at 10 mm/Hg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a water clear liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1OCC(CO1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
